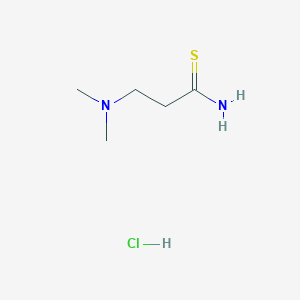

3-(Dimethylamino)propanethioamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(Dimethylamino)propanethioamide hydrochloride is not directly studied in the provided papers. However, related compounds and methodologies can offer insights into its potential characteristics and synthetic routes. For instance, the synthesis of related organolithium compounds, as described in the first paper, involves the reaction of a chloro-substituted precursor with lithium in a solvent such as tetrahydrofuran (THF) or cyclopentane (CP) . This suggests that similar methods could potentially be applied to the synthesis of 3-(Dimethylamino)propanethioamide hydrochloride by substituting the appropriate precursor and conditions.

Synthesis Analysis

The formation of 3-dimethylaminopropyl-lithium, a compound related to 3-(Dimethylamino)propanethioamide hydrochloride, has been investigated through the reaction of 3-chloro-1-(dimethylamino)-propane with lithium . The reaction yields a high percentage (>90%) in THF, although the stability of the resulting compound is limited at low temperatures. In CP, a more stable solution is formed, but with lower yields (up to 50%). This information could be relevant for the synthesis of 3-(Dimethylamino)propanethioamide hydrochloride, as the choice of solvent and temperature are critical factors for yield and stability .

Molecular Structure Analysis

While the exact molecular structure of 3-(Dimethylamino)propanethioamide hydrochloride is not provided, a related compound's structure has been determined by single-crystal X-ray diffraction . The related compound crystallizes in the monoclinic space group and exhibits electrostatic interactions and classical N-H...Cl hydrogen bonds, which could also be expected in the structure of 3-(Dimethylamino)propanethioamide hydrochloride. A Hirshfeld surface analysis indicates the presence of significant Van-der-Waals contacts, which might also be relevant for the compound .

Chemical Reactions Analysis

The third paper describes an alternative preparation of a compound that includes a dimethylamino group and its application in synthesizing various substituted phenols and amino pyridines . This demonstrates the reactivity of dimethylamino-containing compounds in forming more complex structures, which could be extrapolated to the chemical behavior of 3-(Dimethylamino)propanethioamide hydrochloride in various reactions .

Physical and Chemical Properties Analysis

The papers do not provide direct information on the physical and chemical properties of 3-(Dimethylamino)propanethioamide hydrochloride. However, based on the related compounds and their reactions, it can be inferred that solvent choice, temperature, and the presence of lithium or other metals could significantly affect the stability and reactivity of such compounds. The presence of dimethylamino groups typically suggests potential for hydrogen bonding and nucleophilic reactivity, which could be relevant for the compound's physical properties and its behavior in solution .

Scientific Research Applications

Synthesis and Structural Diversity

3-(Dimethylamino)propanethioamide hydrochloride serves as a versatile starting material in the synthesis of a wide array of structurally diverse compounds. Its reactivity with various nucleophiles facilitates the generation of dithiocarbamates, thioethers, and the exchange with aliphatic and aromatic amines. This chemical's capacity for alkylation and ring closure reactions enables the creation of complex structures such as pyrazolines, pyridines, benzodiazepines, benzothiazepines, and others, illustrating its significant role in expanding chemical libraries through synthetic organic chemistry (Roman, 2013).

Optical and Material Science Applications

In the field of material science and optics, derivatives of 3-(Dimethylamino)propanethioamide hydrochloride have been investigated for their nonlinear optical properties. One particular study explored the third-order nonlinear optical properties of a novel chalcone derivative, uncovering its potential for applications in optical devices such as limiters, based on its behavior under various laser intensities (Rahulan et al., 2014).

Pharmacological Research Tools

The compound has also been instrumental in the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, showcasing its utility in pharmacological research and drug development. The identification of selective, nonpeptidic agonists based on this structure opens avenues for therapeutic exploration and provides valuable tools for understanding receptor functions (Croston et al., 2002).

Chemical Synthesis and Reactivity

The synthesis and reactivity of 3-(Dimethylamino)propanethioamide hydrochloride derivatives further extend to creating compounds with potential insecticidal activity, offering a foundation for developing new agrochemicals. Its transformation into 3-alkyl(aryl)-5-dimethylamino methylisoxazoles underlines the compound's versatility in synthesizing functionalized molecules with targeted biological activities (Gadzhily & Aliev, 2002).

Hydrophobizing Agents

Moreover, the hydrochlorides of carboxylic acid N-[3-(dimethylamino)propyl]amides, derived from the compound, show promise as cationic surfactants for the hydrophobization in oil fields, demonstrating its utility in enhancing oil recovery processes (Vlasova et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

3-(dimethylamino)propanethioamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMJCGSHZCTAJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=S)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24812-53-1 |

Source

|

| Record name | 3-(dimethylamino)propanethioamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2518457.png)

![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)